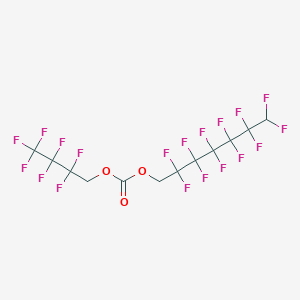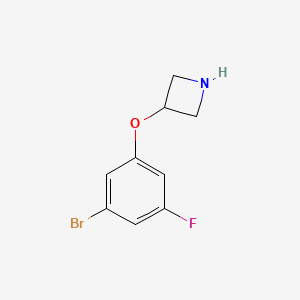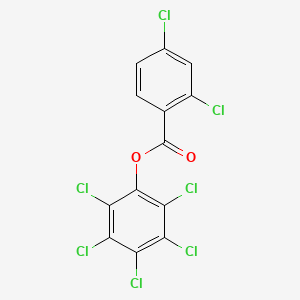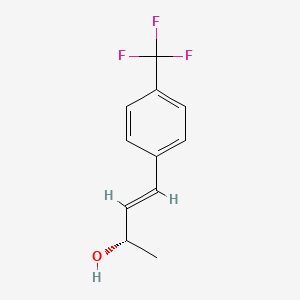
1,1-Dibromo-2-methyl-3-pentylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- is a derivative of cyclopropane, a three-membered carbon ring known for its strained ring structure and unique reactivity. This compound features two bromine atoms attached to the first carbon, a methyl group on the second carbon, and a pentyl group on the third carbon. The presence of these substituents significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives often involves the use of halogenated precursors and strong bases. For instance, the preparation of 1,1-dibromo-2-methyl-3-pentyl-cyclopropane can be achieved through the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of a strong base like sodium hydroxide. The reaction is typically carried out under vigorous stirring and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of cyclopropane derivatives generally involves large-scale reactions using similar methods as described above. The process may include additional purification steps such as recrystallization and distillation to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines are commonly used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield cyclopropanol derivatives, while reduction can produce cyclopropane with fewer halogen atoms .
科学的研究の応用
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique reactivity and structural properties.
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- involves its interaction with various molecular targets through its reactive bromine atoms and strained ring structure. These interactions can lead to the formation of new bonds and the modification of existing ones, resulting in the desired chemical transformations. The specific pathways involved depend on the type of reaction and the reagents used .
類似化合物との比較
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- can be compared with other cyclopropane derivatives, such as:
Cyclopropane, 1,1-dibromo-2-methyl-: Lacks the pentyl group, resulting in different reactivity and applications.
Cyclopropane, 1,1-dibromo-3-pentyl-: Lacks the methyl group, leading to variations in chemical behavior.
Cyclopropane, 1,1-dichloro-2-methyl-3-pentyl-:
特性
CAS番号 |
62845-98-1 |
|---|---|
分子式 |
C9H16Br2 |
分子量 |
284.03 g/mol |
IUPAC名 |
1,1-dibromo-2-methyl-3-pentylcyclopropane |
InChI |
InChI=1S/C9H16Br2/c1-3-4-5-6-8-7(2)9(8,10)11/h7-8H,3-6H2,1-2H3 |
InChIキー |
LNIYJPDSCQXEEQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1C(C1(Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B12079749.png)

![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)



![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)

